molecular formula C14H10FNO B2815474 2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole CAS No. 132292-78-5

2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole

Cat. No.: B2815474
CAS No.: 132292-78-5
M. Wt: 227.238
InChI Key: GOANJVMUGIYXOQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole is an aromatic heterocyclic compound that contains a benzoxazole ring substituted with a 4-fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-1,3-benzoxazole
  • 5-Methyl-1,3-benzoxazole
  • 4-Fluoro-1,3-benzoxazole

Uniqueness

2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole is unique due to the presence of both a 4-fluorophenyl group and a methyl group on the benzoxazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOANJVMUGIYXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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